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Abstract
NYAD-13 is a rationally designed, hydrocarbon-stapled peptide that has demonstrated

significant potential as an anti-HIV-1 agent. A critical attribute of NYAD-13 is its ability to

penetrate cell membranes, a feature engineered to overcome the limitations of its parent

peptide, CAI (Capsid Assembly Inhibitor). This technical guide provides an in-depth overview of

the cell-penetrating properties of NYAD-13, including its design, mechanism of action,

quantitative data on its efficacy, and detailed experimental protocols for assessing its cellular

uptake.

Introduction: From a Cell-Impermeable Inhibitor to a
Cell-Penetrating Peptide
The development of NYAD-13 originated from the 12-mer α-helical peptide, CAI, which was

identified for its ability to inhibit the assembly of the HIV-1 capsid protein in vitro.[1][2] However,

CAI's therapeutic potential was hindered by its inability to cross cell membranes.[3][4] To

address this, a structure-based rational design approach was employed, utilizing hydrocarbon

stapling to enhance the α-helicity and lipophilicity of the peptide, leading to the creation of

NYAD-1.[1][3] NYAD-13 is a soluble analog of NYAD-1, designed for improved biophysical and

structural studies, and it retains the cell-penetrating capabilities and anti-HIV-1 activity.[1][5]
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NYAD-13, like its precursor NYAD-1, targets the C-terminal domain (CTD) of the HIV-1 capsid

protein (CA).[1][5][6] This interaction disrupts the formation of both immature and mature viral

particles, a critical step in the viral life cycle.[1][7] The ability of NYAD-13 to enter cells allows it

to access its intracellular target and exert its antiviral effects.

Peptide Sequences and Modifications
The evolution from the parent peptide CAI to NYAD-13 involved specific amino acid

substitutions and the introduction of a hydrocarbon staple.

CAI: The original 12-amino acid peptide with the sequence ITFEDLLDYYGP.[1][8]

NYAD-1: Derived from CAI by replacing the fourth and eighth residues (glutamic acid and

aspartic acid) with the unnatural amino acid (S)-2-(2′-pentenyl) alanine, which are then linked

("stapled") via olefin metathesis. This modification stabilizes the α-helical conformation.[1]

NYAD-13: A more soluble analog of NYAD-1, where the C-terminal proline of NYAD-1 is

replaced with three lysine residues. The sequence is ITFxDLLxYYGKKK, where 'x'

represents (S)-2-(2′-pentenyl) alanine involved in the hydrocarbon staple.[9]

Quantitative Data
The following tables summarize the key quantitative data related to the binding affinity, antiviral

activity, and cytotoxicity of NYAD-1 and NYAD-13.

Table 1: Binding Affinity of NYAD-Peptides to HIV-1 Capsid C-Terminal Domain (C-CA)

Peptide
Dissociation
Constant (Kd)

Method Reference

NYAD-1 ~10 µM (upper bound) NMR [1]

NYAD-13 ~1 µM NMR [1][5]

CAI ~15 µM Not Specified [8]

Table 2: Antiviral Activity and Cytotoxicity of NYAD-1
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Parameter Value Cell Line Virus Strain Reference

IC50 4-15 µM MT-2 cells HIV-1 IIIB [5][9]

CC50 >135-300 µM MT-2 cells N/A [9]

Note: While NYAD-13 showed antiviral activity similar to NYAD-1, it also exhibited "pronounced

cytotoxicity," though a specific CC50 value is not readily available in the cited literature.[1]

Table 3: Cell Penetration of FITC-Conjugated NYAD-1 (as a proxy for NYAD-13)

Cell Line
% Positive Cells
(FACS)

Method Reference

293T ~96% Flow Cytometry [1]

MT-2 ~92% Flow Cytometry [1]

293T Positive (Qualitative) Confocal Microscopy [1]

Signaling Pathways and Mechanism of Action
The primary mechanism of action of NYAD-13 is the disruption of HIV-1 capsid assembly. Upon

entering the host cell, NYAD-13 binds to the C-terminal domain of the viral capsid protein,

interfering with the protein-protein interactions necessary for the formation of the protective

capsid core.

Host Cell

NYAD-13
(Extracellular)

NYAD-13
(Intracellular)

Cell Penetration CA Monomers

Binding &
Inhibition

Gag Polyprotein Viral Protease
Cleavage

Immature Virion
Assembly

Mature Virion
(Infectious)

Maturation
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Figure 1: Mechanism of HIV-1 Capsid Assembly Inhibition by NYAD-13.

Experimental Protocols
The following are detailed, representative protocols for assessing the cell-penetrating

properties of NYAD-13 using confocal microscopy and flow cytometry. These protocols are

based on the methodologies described in the cited literature and standard laboratory practices.

Protocol for Confocal Microscopy
This protocol describes the visualization of FITC-labeled NYAD-13 uptake in mammalian cells.
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Figure 2: Experimental Workflow for Confocal Microscopy Analysis.
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Materials:

293T cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

24-well tissue culture plates with sterile glass coverslips

FITC-conjugated NYAD-13

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Mounting medium with DAPI

Confocal microscope

Procedure:

Cell Seeding: Seed 293T cells onto sterile glass coverslips in a 24-well plate at a density that

will result in 50-70% confluency on the day of the experiment.

Peptide Incubation: The following day, remove the culture medium and add fresh medium

containing FITC-NYAD-13 at the desired concentration (e.g., 10 µM). Incubate the cells for a

specified period (e.g., 20 hours) at 37°C in a CO2 incubator.[1]

Washing: After incubation, aspirate the peptide-containing medium and gently wash the cells

three times with PBS to remove any unbound, extracellular peptide.

Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room

temperature.

Mounting: Gently wash the cells twice with PBS. Mount the coverslips onto glass microscope

slides using a mounting medium containing DAPI for nuclear counterstaining.

Imaging: Visualize the cells using a confocal microscope. Acquire images in the FITC

channel to detect the peptide and the DAPI channel for the nucleus. A differential
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interference contrast (DIC) image should also be acquired to visualize the cell morphology.[1]

Protocol for Flow Cytometry
This protocol provides a method for the quantitative analysis of NYAD-13 cellular uptake.
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Figure 3: Experimental Workflow for Flow Cytometry Analysis.
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Materials:

293T or MT-2 cells

Appropriate culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

FITC-conjugated NYAD-13

Phosphate Buffered Saline (PBS)

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Propidium Iodide (PI) or other viability dye

Flow cytometer

Procedure:

Cell Preparation: Culture cells to a sufficient number. If using adherent cells like 293T, detach

them using a gentle cell dissociation buffer.

Peptide Incubation: Resuspend the cells in fresh culture medium containing FITC-NYAD-13
at the desired concentration. Incubate for the desired time at 37°C. Include a negative

control of untreated cells.

Washing: After incubation, pellet the cells by centrifugation and wash them three times with

ice-cold PBS to stop uptake and remove extracellular peptide.

Staining and Resuspension: Resuspend the cell pellet in FACS buffer. Add a viability dye

such as Propidium Iodide to exclude dead cells from the analysis.

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser to

excite FITC.

Data Analysis: Gate on the live, single-cell population. Using the untreated control to set the

background fluorescence, quantify the percentage of FITC-positive cells and the mean

fluorescence intensity of this population.
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Conclusion
NYAD-13 represents a significant advancement in the development of peptide-based HIV-1

inhibitors. Its engineered cell-penetrating properties, a direct result of rational design and

hydrocarbon stapling, enable it to effectively reach its intracellular target and disrupt viral

assembly. The data and protocols presented in this guide provide a comprehensive resource

for researchers working to further characterize and develop NYAD-13 and other cell-

penetrating peptides as potential therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Cell-penetrating Helical Peptide as a Potential HIV-1 Inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

2. Structure of the antiviral assembly inhibitor CAP-1 bound to the HIV-1 CA protein - PMC
[pmc.ncbi.nlm.nih.gov]

3. HIV-1 Capsid Assembly Inhibitor (CAI) Peptide: Structural Preferences and Delivery into
Human Embryonic Lung Cells and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

4. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the
Matter [mdpi.com]

5. Solution Structure of a Hydrocarbon Stapled Peptide Inhibitor in Complex with Monomeric
C-terminal Domain of HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. A cell-penetrating helical peptide as a potential HIV-1 inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cell-Penetrating Properties of NYAD-13: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567236#cell-penetrating-properties-of-nyad-13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/product/b15567236?utm_src=pdf-body
https://www.benchchem.com/product/b15567236?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2066180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2066180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2500149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2500149/
https://www.mdpi.com/1999-4915/13/6/1161
https://www.mdpi.com/1999-4915/13/6/1161
https://pmc.ncbi.nlm.nih.gov/articles/PMC2423268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2423268/
https://www.mdpi.com/1422-0067/26/12/5819
https://pubmed.ncbi.nlm.nih.gov/18374356/
https://pubmed.ncbi.nlm.nih.gov/18374356/
https://www.researchgate.net/publication/258633674_Dual-acting_stapled_peptides_target_both_HIV-1_entry_and_assembly
https://www.researchgate.net/figure/SCHEME-1-Schematic-representation-of-the-NYAD-13-peptide-structure-The-non-standard_fig1_5436140
https://www.benchchem.com/product/b15567236#cell-penetrating-properties-of-nyad-13
https://www.benchchem.com/product/b15567236#cell-penetrating-properties-of-nyad-13
https://www.benchchem.com/product/b15567236#cell-penetrating-properties-of-nyad-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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